molecular formula C21H32BNO4 B3196053 Tert-butyl 2-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-3,4-dihydroisoquinolin-2(1H)-YL)acetate CAS No. 949922-33-2

Tert-butyl 2-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-3,4-dihydroisoquinolin-2(1H)-YL)acetate

Cat. No.: B3196053
CAS No.: 949922-33-2
M. Wt: 373.3 g/mol
InChI Key: FWTDDAJMZAKMQX-UHFFFAOYSA-N
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Description

Tert-butyl 2-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-3,4-dihydroisoquinolin-2(1H)-YL)acetate is a complex organic compound that belongs to the class of boronic acid derivatives. This compound is characterized by its intricate molecular structure, which includes a tert-butyl group, a boronic acid moiety, and an isoquinoline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-3,4-dihydroisoquinolin-2(1H)-YL)acetate typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst. The reaction conditions usually require an inert atmosphere, such as nitrogen or argon, and the use of a suitable solvent, such as toluene or tetrahydrofuran (THF).

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process would be optimized for efficiency and yield, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps, such as recrystallization or chromatography, would be employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 2-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-3,4-dihydroisoquinolin-2(1H)-YL)acetate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding derivatives, such as aldehydes or ketones.

  • Reduction: Reduction reactions can be performed to convert the compound into its corresponding amine derivatives.

  • Substitution: The boronic acid moiety can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide, Dess-Martin periodinane, and pyridinium chlorochromate.

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Nucleophiles such as amines, alcohols, and thiols can be used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Aldehydes, ketones, carboxylic acids.

  • Reduction: Amines, alcohols.

  • Substitution: Amides, esters, thioethers.

Scientific Research Applications

Chemistry: In synthetic organic chemistry, this compound is used as a building block for the construction of complex molecules. It is particularly useful in cross-coupling reactions, which are essential for forming carbon-carbon bonds in pharmaceuticals and materials science.

Biology: The boronic acid moiety of this compound can interact with biological molecules, making it useful in the study of enzyme inhibitors and receptor ligands. It can be employed in the design of new drugs and diagnostic tools.

Medicine: Tert-butyl 2-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-3,4-dihydroisoquinolin-2(1H)-YL)acetate has potential applications in medicinal chemistry, particularly in the development of anticancer and anti-inflammatory agents. Its ability to form stable complexes with biological targets makes it a valuable tool in drug discovery.

Industry: In the materials industry, this compound can be used in the synthesis of advanced polymers and coatings. Its unique chemical properties enable the creation of materials with enhanced durability and functionality.

Mechanism of Action

The mechanism by which tert-butyl 2-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-3,4-dihydroisoquinolin-2(1H)-YL)acetate exerts its effects involves its interaction with molecular targets through the boronic acid moiety. This moiety can form reversible covalent bonds with amino acids, such as serine, threonine, and cysteine, which are often found in the active sites of enzymes. This interaction can modulate enzyme activity, leading to potential therapeutic effects.

Molecular Targets and Pathways:

  • Enzymes: The compound can inhibit enzymes involved in various biological pathways, such as those related to inflammation and cancer progression.

  • Receptors: It can bind to specific receptors, altering signal transduction pathways and cellular responses.

Comparison with Similar Compounds

  • Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: This compound shares a similar boronic acid structure but differs in its aromatic ring system.

  • 2-(tert-Butoxycarbonyloxy)phenylboronic acid pinacol ester: Another boronic acid derivative with a different substituent on the phenyl ring.

Uniqueness: Tert-butyl 2-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-3,4-dihydroisoquinolin-2(1H)-YL)acetate is unique due to its isoquinoline derivative, which provides distinct chemical properties and reactivity compared to other boronic acid compounds. This makes it particularly valuable in specific synthetic applications and biological studies.

Properties

IUPAC Name

tert-butyl 2-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-isoquinolin-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32BNO4/c1-19(2,3)25-18(24)14-23-11-10-15-12-17(9-8-16(15)13-23)22-26-20(4,5)21(6,7)27-22/h8-9,12H,10-11,13-14H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWTDDAJMZAKMQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CN(CC3)CC(=O)OC(C)(C)C)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60672222
Record name tert-Butyl [6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinolin-2(1H)-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60672222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

949922-33-2
Record name tert-Butyl [6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinolin-2(1H)-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60672222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tert-butyl 2-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-3,4-dihydroisoquinolin-2(1H)-YL)acetate
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Tert-butyl 2-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-3,4-dihydroisoquinolin-2(1H)-YL)acetate
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Tert-butyl 2-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-3,4-dihydroisoquinolin-2(1H)-YL)acetate
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Tert-butyl 2-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-3,4-dihydroisoquinolin-2(1H)-YL)acetate
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Tert-butyl 2-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-3,4-dihydroisoquinolin-2(1H)-YL)acetate
Reactant of Route 6
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Tert-butyl 2-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-3,4-dihydroisoquinolin-2(1H)-YL)acetate

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